Butyl 4-chloro-3-nitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl 4-chloro-3-nitrobenzoate is an organic compound with the molecular formula C11H12ClNO4. It is a derivative of benzoic acid, where the hydrogen atom in the para position relative to the carboxyl group is replaced by a chlorine atom, and the hydrogen atom in the meta position is replaced by a nitro group. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl 4-chloro-3-nitrobenzoate typically involves the esterification of 4-chloro-3-nitrobenzoic acid with butanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent product quality and minimizes waste.
Chemical Reactions Analysis
Types of Reactions
Butyl 4-chloro-3-nitrobenzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted by nucleophiles, such as hydroxide ions, to form the corresponding hydroxy derivative.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-chloro-3-nitrobenzoic acid and butanol.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide or other nucleophiles.
Hydrolysis: Hydrochloric acid or sodium hydroxide.
Major Products Formed
Reduction: 4-amino-3-chlorobenzoate.
Substitution: 4-hydroxy-3-nitrobenzoate.
Hydrolysis: 4-chloro-3-nitrobenzoic acid and butanol.
Scientific Research Applications
Butyl 4-chloro-3-nitrobenzoate is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis to introduce the 4-chloro-3-nitrobenzoate moiety into target molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Medicine: As a potential intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of butyl 4-chloro-3-nitrobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the ester moiety can undergo hydrolysis, releasing the active 4-chloro-3-nitrobenzoic acid. These interactions can modulate biological pathways and affect cellular functions.
Comparison with Similar Compounds
Similar Compounds
Butyl 4-chloro-2-nitrobenzoate: Similar structure but with the nitro group in the ortho position.
Butyl 4-bromo-3-nitrobenzoate: Similar structure but with a bromine atom instead of chlorine.
Butyl 4-chloro-3-aminobenzoate: Similar structure but with an amino group instead of a nitro group.
Uniqueness
Butyl 4-chloro-3-nitrobenzoate is unique due to the specific positioning of the chlorine and nitro groups on the benzene ring, which influences its reactivity and interactions with other molecules. This unique structure makes it valuable in specific synthetic and research applications.
Properties
CAS No. |
59098-00-9 |
---|---|
Molecular Formula |
C11H12ClNO4 |
Molecular Weight |
257.67 g/mol |
IUPAC Name |
butyl 4-chloro-3-nitrobenzoate |
InChI |
InChI=1S/C11H12ClNO4/c1-2-3-6-17-11(14)8-4-5-9(12)10(7-8)13(15)16/h4-5,7H,2-3,6H2,1H3 |
InChI Key |
QIGBDFYIJOJSBO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=CC(=C(C=C1)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.